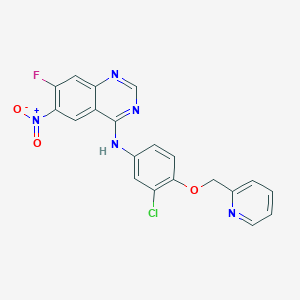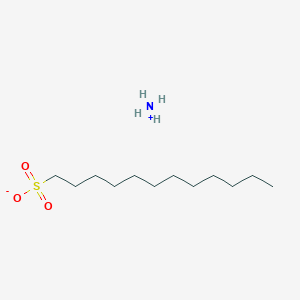
Ammonium dodecane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium dodecane-1-sulfonate is a surfactant compound with the chemical formula C12H27NO3S. It is known for its ability to reduce surface tension and is widely used in various industrial and research applications. This compound is part of the broader class of sulfonates, which are known for their surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium dodecane-1-sulfonate can be synthesized through the sulfonation of dodecane followed by neutralization with ammonia. The process typically involves the following steps:
Sulfonation: Dodecane is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form dodecane-1-sulfonic acid.
Neutralization: The resulting dodecane-1-sulfonic acid is then neutralized with ammonia (NH3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization in reactors designed for high efficiency and yield. The product is then purified and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium dodecane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to dodecane.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (RNH2) are commonly used.
Major Products
Oxidation: Produces dodecane-1-sulfonic acid.
Reduction: Produces dodecane.
Substitution: Produces various substituted dodecane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.
Biology: Employed in cell lysis buffers and protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in detergents, emulsifiers, and as a wetting agent in various formulations.
Mécanisme D'action
The mechanism of action of ammonium dodecane-1-sulfonate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the dodecane chain interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible liquids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecane-1-sulfonate: Similar in structure but with a sodium ion instead of ammonium.
Dodecane-1-sulfonic acid: The parent acid form of the compound.
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar structure but different applications.
Uniqueness
Ammonium dodecane-1-sulfonate is unique due to its specific ionic properties imparted by the ammonium ion. This makes it particularly useful in applications where a mild surfactant is required, such as in biological systems where harsh surfactants like SDS may cause denaturation of proteins.
Propriétés
Formule moléculaire |
C12H29NO3S |
|---|---|
Poids moléculaire |
267.43 g/mol |
Nom IUPAC |
azanium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
Clé InChI |
AERRGWRSYANDQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


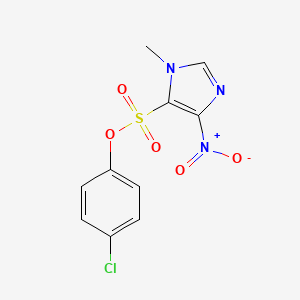
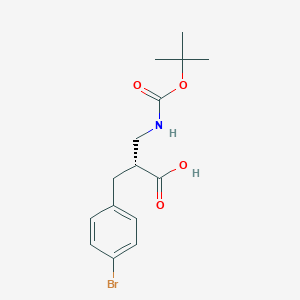
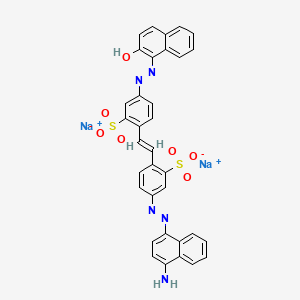
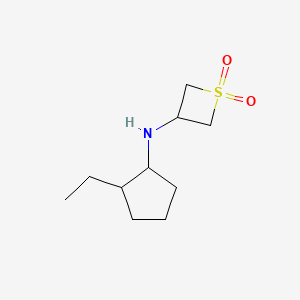
![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)



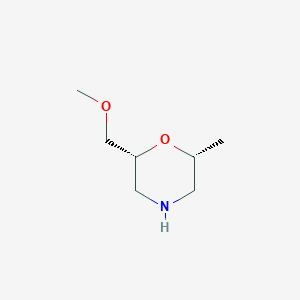
![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)

